1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is a derivative of xanthine, a heterocyclic aromatic compound. This compound is known for its pharmacological activities and is used in various scientific research fields. It is structurally related to other xanthine derivatives such as caffeine and theobromine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- typically involves the alkylation of xanthine derivatives. The process includes:
Starting Material: Xanthine or its derivatives.
Alkylation: Introduction of cyclopentyl, methyl, and propyl groups using appropriate alkylating agents.
Reaction Conditions: Reactions are usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Alkylation: Using large quantities of xanthine and alkylating agents.
Purification: Crystallization and recrystallization to obtain the pure compound.
Quality Control: Ensuring the purity and consistency of the product through various analytical techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Reduced forms with different hydrogenation levels.
Substituted Derivatives: Compounds with different functional groups introduced through substitution reactions.
Scientific Research Applications
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- involves:
Molecular Targets: Interacts with adenosine receptors and other molecular targets in the body.
Pathways: Modulates various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives.
Properties
CAS No. |
132940-35-3 |
---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
8-cyclopentyl-3-methyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-3-8-18-13(19)10-12(17(2)14(18)20)16-11(15-10)9-6-4-5-7-9/h9H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
JHUUOKWXDAVQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.